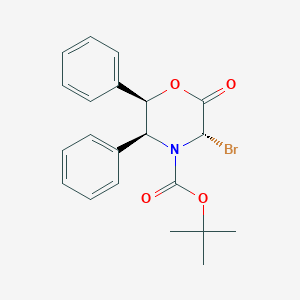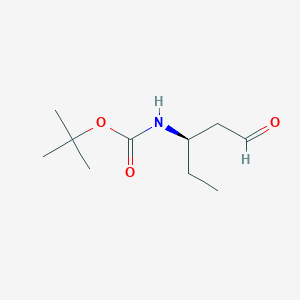
2-(4-Trifluoromethylphenyl)phenol
説明
Synthesis and Characterization of Fluorinated Aromatic Compounds
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, such as those derived from 2-(4-Trifluoromethylphenyl)phenol, involves complex organic reactions. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . This process highlights the intricate steps required to introduce trifluoromethyl groups into aromatic compounds, which can significantly alter their physical and chemical properties.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is characterized by the presence of trifluoromethyl groups attached to the aromatic ring. These groups can influence the electronic distribution within the molecule, as seen in the study of a compound where the dihedral angles between the triazole ring and two benzene rings were precisely measured . The presence of fluorine atoms can also affect the conformation and reactivity of the molecules.
Chemical Reactions Analysis
Fluorinated phenols can undergo various chemical reactions, including electrophilic aromatic substitution. For example, the electrophilic aromatic ring trifluoromethylthiolation of phenols was achieved using N-trifluoromethylsulfanyl aniline in the presence of promoters like BF3·Et2O or triflic acid . This reaction demonstrates the reactivity of the para position in phenols when substituted with electron-withdrawing groups like trifluoromethyl.
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl groups into phenolic compounds significantly impacts their physical and chemical properties. For instance, fluorinated polyimides synthesized from the novel diamine mentioned earlier exhibited good solubility in polar organic solvents and outstanding thermal and mechanical properties . The presence of fluorine atoms typically increases the material's resistance to solvents and thermal degradation, making them suitable for high-performance applications.
科学的研究の応用
Electrochemistry in Ionic Liquids
Research conducted by Villagrán et al. (2006) investigated the electrochemistry of phenol derivatives in ionic liquids. They observed the oxidation of phenol and phenolate, indicating the potential use of these compounds in electrochemical applications and possibly providing insights into the behavior of 2-(4-Trifluoromethylphenyl)phenol in similar environments (Villagrán et al., 2006).
Synthesis of Phenylthio Phenols
Xu et al. (2010) explored the synthesis of 2-(Phenylthio)phenols from simple phenols, which may include compounds like 2-(4-Trifluoromethylphenyl)phenol. This research highlights the potential for creating derivatives of phenol for various applications (Xu et al., 2010).
Application in Organic Light Emitting Diodes (OLEDs)
Jin et al. (2014) studied the use of phenol derivatives in the development of heteroleptic iridium(III) complexes for green phosphors in OLEDs. This suggests a potential application of 2-(4-Trifluoromethylphenyl)phenol in the field of display technologies (Jin et al., 2014).
Improving the Berthelot Reaction
Research by Rhine et al. (1998) on improving the Berthelot reaction for determining ammonium in soil extracts and water involved studying phenol derivatives. This could indicate the relevance of 2-(4-Trifluoromethylphenyl)phenol in enhancing analytical chemistry methods (Rhine et al., 1998).
Adsorption Studies
Liu et al. (2010) conducted studies on the adsorption of various phenols, including substituted phenols, on activated carbon fibers. This research could inform the environmental applications of 2-(4-Trifluoromethylphenyl)phenol, particularly in water treatment and pollution control (Liu et al., 2010).
Safety and Hazards
作用機序
Target of Action
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Biochemical Pathways
For instance, they can act as antioxidants, neutralizing harmful free radicals in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the toxicity of phenolic compounds can be potentiated by environmental factors such as salinity .
特性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYWNPVVVXHAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459477 | |
| Record name | 2-(4-Trifluoromethylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122801-61-0 | |
| Record name | 2-(4-Trifluoromethylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)

![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)


![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)

![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B177489.png)
![(4-Methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B177490.png)